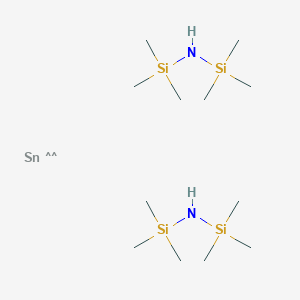![molecular formula C13H20N2OS B14230691 N-[(2S)-1-Hydroxy-3,3-dimethylbutan-2-yl]-N'-phenylthiourea CAS No. 821775-10-4](/img/structure/B14230691.png)
N-[(2S)-1-Hydroxy-3,3-dimethylbutan-2-yl]-N'-phenylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2S)-1-Hydroxy-3,3-dimethylbutan-2-yl]-N’-phenylthiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-Hydroxy-3,3-dimethylbutan-2-yl]-N’-phenylthiourea typically involves the reaction of 1-hydroxy-3,3-dimethylbutan-2-amine with phenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-[(2S)-1-Hydroxy-3,3-dimethylbutan-2-yl]-N’-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfenic, sulfinic, or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfenic, sulfinic, or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated derivatives of the phenyl group.
科学的研究の応用
N-[(2S)-1-Hydroxy-3,3-dimethylbutan-2-yl]-N’-phenylthiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-[(2S)-1-Hydroxy-3,3-dimethylbutan-2-yl]-N’-phenylthiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The thiourea moiety is known to interact with metal ions, which can influence various biochemical pathways.
類似化合物との比較
Similar Compounds
N-Phenylthiourea: Lacks the hydroxy and dimethylbutan-2-yl groups, making it less complex.
N,N’-Diphenylthiourea: Contains two phenyl groups, differing in structure and properties.
N-[(2S)-1-Hydroxy-3,3-dimethylbutan-2-yl]-N’-methylthiourea: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
N-[(2S)-1-Hydroxy-3,3-dimethylbutan-2-yl]-N’-phenylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxy and dimethylbutan-2-yl groups enhances its solubility and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
821775-10-4 |
|---|---|
分子式 |
C13H20N2OS |
分子量 |
252.38 g/mol |
IUPAC名 |
1-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-3-phenylthiourea |
InChI |
InChI=1S/C13H20N2OS/c1-13(2,3)11(9-16)15-12(17)14-10-7-5-4-6-8-10/h4-8,11,16H,9H2,1-3H3,(H2,14,15,17)/t11-/m1/s1 |
InChIキー |
HPYWYNKFQVIHOV-LLVKDONJSA-N |
異性体SMILES |
CC(C)(C)[C@@H](CO)NC(=S)NC1=CC=CC=C1 |
正規SMILES |
CC(C)(C)C(CO)NC(=S)NC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


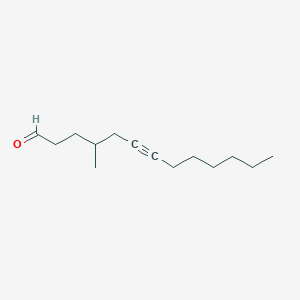
![Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane](/img/structure/B14230617.png)
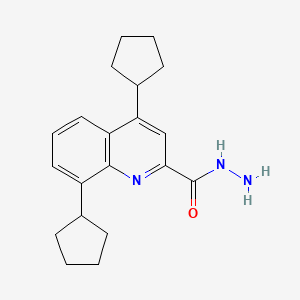
![3-{[(1R)-2-Amino-2-oxo-1-phenylethyl]amino}propane-1-sulfonic acid](/img/structure/B14230631.png)
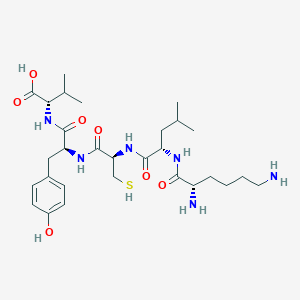
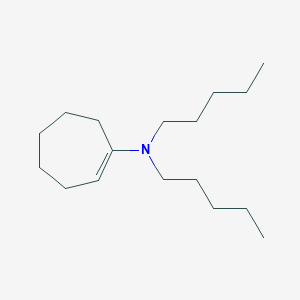
![1,1,1,2,3,3-Hexafluoro-3-[2-(1,1,2,3,3,3-hexafluoropropoxy)ethoxy]propane](/img/structure/B14230638.png)
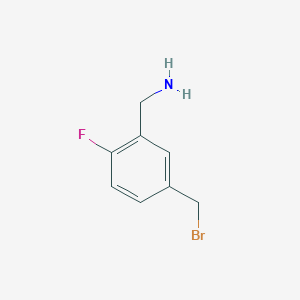
![1,2,3,4,5-Pentabromo-6-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14230649.png)
![4-[(2,2-Dimethylhydrazinecarbothioyl)amino]butanoic acid](/img/structure/B14230656.png)
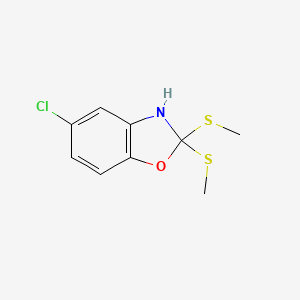
![[(2-Aminoethyl)azanediyl]dimethanol](/img/structure/B14230666.png)
![1H-Pyrazolo[3,4-b]quinoline, 6-methyl-1,3-diphenyl-](/img/structure/B14230671.png)
